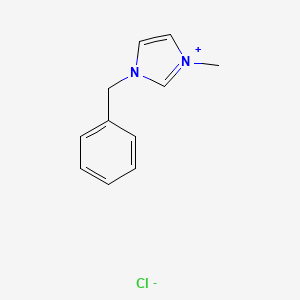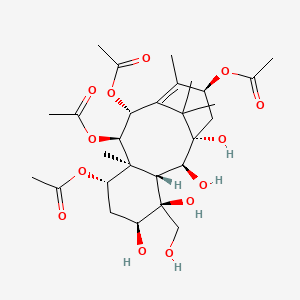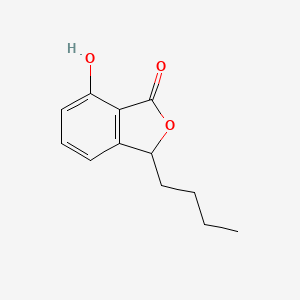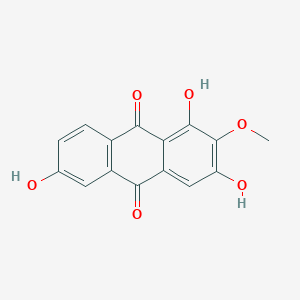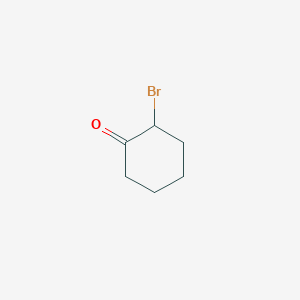
2-溴环己酮
描述
2-Bromocyclohexanone, also known as 2-bromo-2-cyclohexenone, is an organic compound with the molecular formula C6H9BrO. It is a colorless liquid that is soluble in organic solvents, and is used as a reagent in organic synthesis. 2-Bromocyclohexanone is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, fragrances, and agricultural chemicals.
科学研究应用
烯胺合成
在不对称合成领域,2-溴环己酮用于生产烯胺,而烯胺是合成光学活性α-溴酮的中间体 。这些中间体对于生产各种药物至关重要,并用于研究反应机理。
立体化学研究
该化合物在立体化学研究中起着重要作用,特别是在理解环己酮衍生物的立体化学方面。 其光学性质和在各种条件下的行为提供了对相关分子立体化学构型的见解 .
安全和危害
作用机制
Target of Action
2-Bromocyclohexanone is an organic compound
Biochemical Pathways
The specific biochemical pathways affected by 2-Bromocyclohexanone are currently unknown
Action Environment
The action, efficacy, and stability of 2-Bromocyclohexanone can be influenced by various environmental factors . These may include the pH of the environment, temperature, presence of other compounds, and specific conditions within the body.
生化分析
Biochemical Properties
2-Bromocyclohexanone plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating halogenation reactions. For instance, it can act as a substrate for halogenase enzymes, which catalyze the incorporation of halogen atoms into organic molecules. The interactions between 2-Bromocyclohexanone and these enzymes are crucial for the synthesis of halogenated organic compounds, which are often used in pharmaceuticals and agrochemicals .
Cellular Effects
2-Bromocyclohexanone affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromocyclohexanone can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling pathways. Additionally, it can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Bromocyclohexanone involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, 2-Bromocyclohexanone can act as an inhibitor of certain dehydrogenase enzymes, thereby affecting the redox balance within cells. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromocyclohexanone can change over time. The compound’s stability and degradation are important factors to consider. 2-Bromocyclohexanone is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to 2-Bromocyclohexanone can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Bromocyclohexanone vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce toxic effects. Studies have shown that high doses of 2-Bromocyclohexanone can lead to adverse effects such as liver and kidney damage in animal models. It is important to determine the threshold dose to avoid toxicity while achieving the desired biochemical effects .
Metabolic Pathways
2-Bromocyclohexanone is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for understanding its overall biochemical effects and potential toxicity .
Transport and Distribution
Within cells and tissues, 2-Bromocyclohexanone is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake into cells. Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The transport and distribution of 2-Bromocyclohexanone are important for its biochemical activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2-Bromocyclohexanone can influence its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The compound’s localization is often directed by specific targeting signals and post-translational modifications. Understanding the subcellular localization of 2-Bromocyclohexanone is crucial for elucidating its mechanism of action and potential effects on cellular function .
属性
IUPAC Name |
2-bromocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXYEWRAWRZXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472791 | |
| Record name | 2-bromocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-85-5 | |
| Record name | 2-Bromocyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromocyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Bromocyclohexanone?
A1: 2-Bromocyclohexanone has the molecular formula C6H9BrO and a molecular weight of 177.04 g/mol.
Q2: What spectroscopic data are available for characterizing 2-Bromocyclohexanone?
A2: Researchers commonly use 1H NMR, 13C NMR, and IR spectroscopy to characterize 2-Bromocyclohexanone. [] For example, 1H NMR analysis reveals the presence of a vinylic proton in the quasi-phosphonium salt formed during its reaction with triphenylphosphine. [] 13C NMR helps confirm the incorporation of 2-Bromocyclohexanone into polymers by identifying the 2-oxocyclohexyl and bromine end groups. [] IR spectroscopy, specifically analysis of the carbonyl band, provides valuable insights into the conformational equilibrium of 2-Bromocyclohexanone in different solvents. []
Q3: What factors influence the conformational equilibrium of 2-Bromocyclohexanone?
A4: Both steric and electronic factors contribute to the conformational preferences of 2-Bromocyclohexanone. While steric factors usually favor the equatorial conformer to minimize repulsive interactions, electronic effects, such as the gauche effect and hyperconjugation, can stabilize the axial conformer. [, , ]
Q4: How does the carbonyl group influence the conformational behavior and reactivity of 2-Bromocyclohexanone?
A5: The carbonyl group plays a crucial role in dictating the conformational preferences and reactivity of 2-Bromocyclohexanone. The dipole-dipole interactions involving the carbonyl group influence the relative energies of the axial and equatorial conformers. [] Additionally, the carbonyl group can participate in hyperconjugative interactions, further influencing conformational preferences and reactivity. []
Q5: How is 2-Bromocyclohexanone used in Atom Transfer Radical Polymerization (ATRP)?
A6: 2-Bromocyclohexanone can act as an initiator in ATRP of styrene. [] The bromine atom initiates the polymerization, and the reaction proceeds with controlled molecular weight and relatively low polydispersity, indicating a living polymerization. [] The resulting polymers contain 2-oxocyclohexyl and bromine end groups, confirming the incorporation of 2-Bromocyclohexanone. []
Q6: What is the Tilak reaction, and how is 2-Bromocyclohexanone used in this reaction?
A7: The Tilak reaction involves the condensation of a α-haloketone, such as 2-Bromocyclohexanone, with a phenol in the presence of a base. This reaction is a key step in the synthesis of Tetrahydrodibenzothiophene. [] 2-Bromocyclohexanone reacts with thiophenol under basic conditions to yield Tetrahydrodibenzothiophene, demonstrating its versatility as a building block in heterocyclic synthesis. []
Q7: Can 2-Bromocyclohexanone be used to synthesize acetals?
A8: Yes, 2-Bromocyclohexanone reacts with 1,2-bis(trimethylsilyloxy)ethane (BTSE) in the presence of Nafion®-TMS as a catalyst to yield the corresponding ethylene acetal. [] This reaction proceeds with moderate to good yields for a variety of α-haloketones, highlighting a practical method for acetal synthesis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


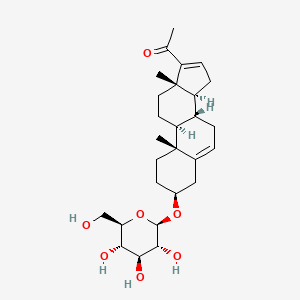
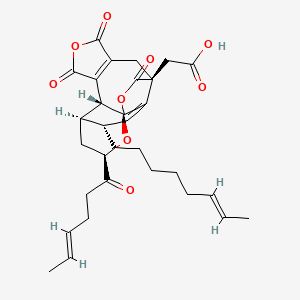
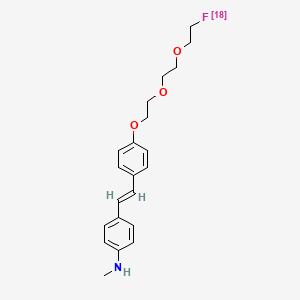


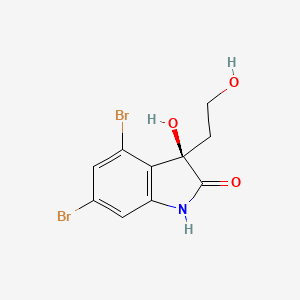

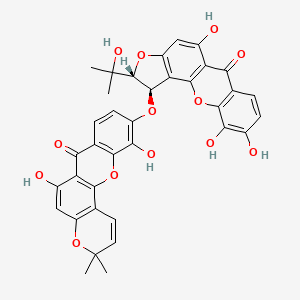
![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-4-methylpentanoic acid](/img/structure/B1249077.png)
